molecular formula C7H4F2O2 B12311971 3,4-Difluorobenzoic-d3 acid

3,4-Difluorobenzoic-d3 acid

Cat. No.: B12311971
M. Wt: 161.12 g/mol
InChI Key: FPENCTDAQQQKNY-CBYSEHNBSA-N
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Description

3,4-Difluorobenzoic-d3 acid is a deuterium-labeled derivative of 3,4-difluorobenzoic acid. It is a stable isotope-labeled compound used primarily in scientific research. The presence of deuterium atoms makes it particularly useful in various analytical and tracing applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluorobenzoic-d3 acid typically involves the introduction of deuterium atoms into the 3,4-difluorobenzoic acid molecule. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction of 3,4-difluorobenzoic acid with deuterated water (D2O) in the presence of a catalyst can lead to the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve efficient deuteration.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorobenzoic-d3 acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Fluorinated benzoic acids.

    Reduction: Fluorinated benzyl alcohols.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3,4-Difluorobenzoic-d3 acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-difluorobenzoic-d3 acid involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction pathways and mechanisms. In biological systems, it can be used to study enzyme-substrate interactions and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,4-difluorobenzoic-d3 acid lies in its deuterium labeling, which makes it particularly valuable for tracing and analytical purposes. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, providing unique insights into reaction mechanisms and metabolic pathways .

Properties

Molecular Formula

C7H4F2O2

Molecular Weight

161.12 g/mol

IUPAC Name

2,3,6-trideuterio-4,5-difluorobenzoic acid

InChI

InChI=1S/C7H4F2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)/i1D,2D,3D

InChI Key

FPENCTDAQQQKNY-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])F)F)[2H]

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)F

Origin of Product

United States

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